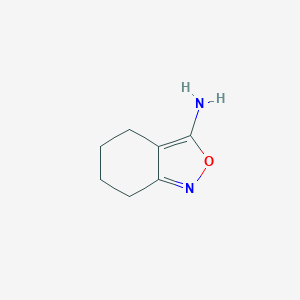

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Overview

Description

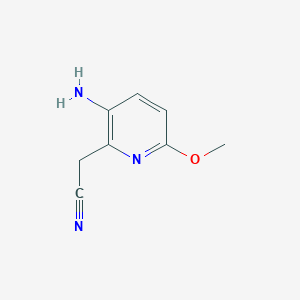

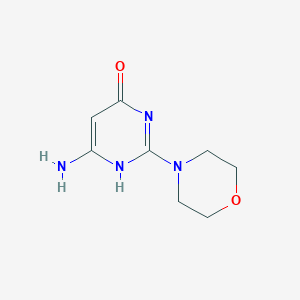

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including this compound, involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O3/c1-12-7-5-3-2-4-6 (7)11-8 (9 (12)13)10 (14)15/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications

Synthesis and Molecular Rearrangement

- Synthesis of Quinoline Derivatives: A study by Klásek, Kořistek, Sedmera, and Halada (2003) involved the synthesis of various quinoline derivatives, including those related to 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. The research demonstrated the formation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent transformation into different quinoline carboxylic acids through bromination and hydrolysis processes (Klásek et al., 2003).

Antibacterial Applications

- Antimicrobial Activity of Quinoline Derivatives: Agui et al. (1977) synthesized a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which showed promising in vitro antibacterial activity against gram-negative microorganisms and Staphylococcus aureus. This suggests potential applications of related compounds, including this compound, in developing new antimicrobial agents (Agui et al., 1977).

Analytical Chemistry

- Fluorescence Derivatization Reagent: Yamaguchi, Iwata, Nakamura, and Ohkura (1987) explored the use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This compound, closely related to this compound, offers significant potential in analytical applications, particularly in the detection of alcohols (Yamaguchi et al., 1987).

Environmental Microbiology

- Degradation by Microbacteria: Research by Röger and Lingens (1989) on the degradation of quinoline derivatives by Microbacterium sp. highlights the environmental aspect of this compound. Their work showed the ability of certain microorganisms to break down complex quinoline compounds, which could be relevant for environmental remediation and biodegradation studies (Röger & Lingens, 1989).

Molecular Imprinting and Detection

- Molecularly Imprinted Polymer for Detection: Duan, Fan, Fang, Yi, and Wang (2011) developed a novel molecularly imprinted polymer selective for metabolites of quinoxaline-1,4-dioxides, demonstrating the potential for using related compounds like this compound in advanced detection and extraction methods in analytical chemistry (Duan et al., 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methyl-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METOOALWGDACGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512555 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18559-42-7 | |

| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)